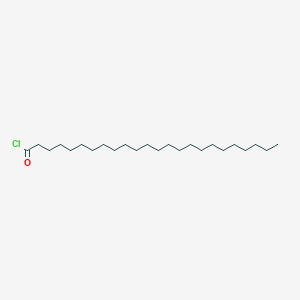

Tetracosanoyl chloride

Descripción general

Descripción

Tetracosanoyl chloride, also known as lignoceric acid chloride, is a long-chain fatty acid chloride with the chemical formula C24H47ClO. It is an ester product primarily used in research and development. The compound is characterized by its high molecular weight of 387.08 g/mol and is typically stored at room temperature .

Mecanismo De Acción

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action

Biochemical Pathways

Tetracosanoyl chloride is known to be involved in the biosynthesis of unsaturated fatty acids . It is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of tetracosanoic (lignoceric) acid . It is also involved in the peroxisomal beta-oxidation of tetracosanoyl-CoA . These pathways and their downstream effects play a crucial role in various biological processes.

Result of Action

It is known to be an intermediate in the synthesis of certain compounds , but the specific molecular and cellular effects of its action are not well-documented

Análisis Bioquímico

Biochemical Properties

Tetracosanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex lipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of ceramides, which are essential components of cell membranes. The interaction between this compound and enzymes like ceramide synthase is crucial for the formation of these lipids . Additionally, this compound can react with alcohols to form esters, which are important in various biochemical pathways.

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of protein kinase C, a key player in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, this compound can impact the integrity and function of cell membranes, influencing cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes like ceramide synthase, facilitating the synthesis of ceramides . This binding interaction is essential for the regulation of lipid metabolism. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression. For instance, its interaction with protein kinase C can result in the phosphorylation of target proteins, altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance lipid metabolism and improve cellular function. At high doses, this compound can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been noted, where a specific dosage range results in optimal cellular function, while deviations from this range can cause adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in lipid metabolism. It is a precursor for the synthesis of ceramides and other complex lipids. Enzymes like ceramide synthase play a crucial role in these pathways, facilitating the conversion of this compound into bioactive lipids . These metabolic pathways are essential for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by fatty acid transport proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it participates in lipid synthesis.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is directed by specific targeting signals and post-translational modifications . In the endoplasmic reticulum, this compound is involved in the synthesis of complex lipids, while in the mitochondria, it can influence energy metabolism and cellular respiration.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetracosanoyl chloride is synthesized through the chlorination of lignoceric acid. The reaction involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is typically carried out under reflux conditions, where lignoceric acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Tetracosanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form lignoceric acid and hydrochloric acid.

Reduction: It can be reduced to tetracosanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Solvents: Dichloromethane, tetrahydrofuran (THF)

Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon)

Major Products Formed

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

Thioesters: Formed from reactions with thiols

Lignoceric Acid: Formed from hydrolysis

Tetracosanol: Formed from reduction

Aplicaciones Científicas De Investigación

Tetracosanoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the tetracosanoyl group into molecules.

Biology: Employed in the study of lipid metabolism and the synthesis of complex lipids.

Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

Hexadecanoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.

Octadecanoyl Chloride: Another long-chain fatty acid chloride, differing in chain length and applications.

Eicosanoyl Chloride: Similar in structure but with a shorter carbon chain.

Uniqueness

Tetracosanoyl chloride is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in the synthesis of long-chain lipids and surfactants. Additionally, its reactivity as an acyl chloride allows for the formation of a wide range of derivatives, making it versatile in various research and industrial applications .

Propiedades

IUPAC Name |

tetracosanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQKMLPDURPFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314494 | |

| Record name | Tetracosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58576-73-1 | |

| Record name | Tetracosanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58576-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracosanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

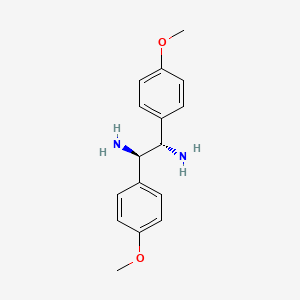

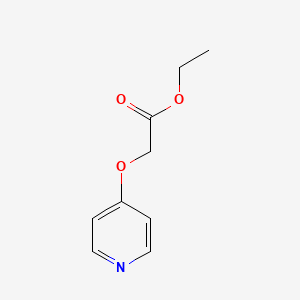

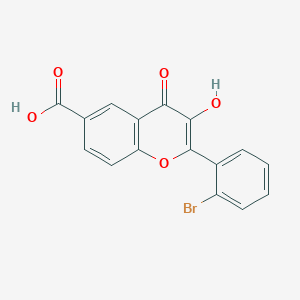

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)

![Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B3145848.png)

![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)

![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)